molecular formula C24H29N5O2S2 B5256284 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 432515-12-3

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5256284
CAS No.: 432515-12-3
M. Wt: 483.7 g/mol
InChI Key: AOSHVNYNQBQZKC-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic small molecule investigated primarily for its role as a protein kinase inhibitor. This compound is of significant interest in oncological research, particularly in the study of Focal Adhesion Kinase (FAK) signaling pathways. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, proliferation, and survival, and its overexpression is frequently associated with tumor metastasis and invasion [https://pubmed.ncbi.nlm.nih.gov/12556560/]. By potently inhibiting FAK autophosphorylation and activity, this chemical probe allows researchers to elucidate the mechanisms of cancer cell migration, to study tumor microenvironment interactions, and to evaluate the potential of FAK as a therapeutic target in various cancer models [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3186662/]. Its molecular structure incorporates a rhodanine-thiazolidinone scaffold, a motif known for its high affinity and specificity toward kinase ATP-binding sites. This product is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2S2/c1-2-26-12-14-27(15-13-26)21-18(22(30)28-11-7-6-10-20(28)25-21)16-19-23(31)29(24(32)33-19)17-8-4-3-5-9-17/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSHVNYNQBQZKC-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432515-12-3
Record name 3-[(Z)-(3-CYCLOHEXYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-ETHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazolidinone moiety linked to a pyrido-pyrimidine framework. Its molecular formula is C25H31N5O3SC_{25}H_{31}N_5O_3S, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including those similar to the compound . For instance, derivatives with thiazolidinone cores have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 32MDA-MB-231 (Breast)24.6Induction of apoptosis and cell cycle arrest
Compound 29A2780 (Ovarian)0.10 - 0.60Inhibition of CDK2
Compound 46MCF-7 (Breast)13.0CAIX inhibition

These compounds often induce apoptosis through various mechanisms, including cell cycle arrest and inhibition of critical kinases involved in cancer progression .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar thiazolidinone derivatives possess broad-spectrum antimicrobial activity:

Activity Target Organisms Effectiveness
AntibacterialStaphylococcus aureusEffective at low concentrations
AntifungalCandida albicansSignificant inhibition observed

The proposed mechanism includes the inhibition of bacterial kinases, which are crucial for bacterial growth and survival .

Research Findings

  • Cytotoxicity Assays : The cytotoxic effects were evaluated using MTT assays across multiple cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively.
  • Molecular Docking Studies : Computational studies revealed that the compound interacts with key proteins involved in cancer cell signaling pathways. These interactions suggest a potential for further development as an anticancer agent .
  • In Vivo Studies : Preliminary animal studies have indicated that the compound may reduce tumor size in xenograft models, supporting its potential efficacy in clinical settings.

Case Studies

A recent case study focused on a series of thiazolidinone derivatives similar to the target compound demonstrated significant activity against various cancer types:

  • A derivative exhibited an IC50 value of 36.75 µM on PC-3 prostate cancer cells, indicating moderate potency.
  • The study also reported low toxicity towards normal human cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing thiazolidine and pyrimidine moieties exhibit significant anticancer activity. For example, derivatives similar to the target compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the inhibition of specific enzymes involved in cancer progression or induction of apoptosis in malignant cells.

Antimicrobial Activity

The compound's thiazolidine structure contributes to its antimicrobial properties. Research has demonstrated that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often found to be within a range that suggests potential for development as antimicrobial agents.

Medicinal Chemistry Applications

The unique structural features of this compound make it a candidate for further exploration in drug design. Its ability to interact with biological targets can be leveraged to develop new therapies for diseases such as:

  • Cancer : Targeting specific pathways involved in tumor growth.
  • Infectious Diseases : Developing broad-spectrum antibiotics.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazolidine derivatives demonstrated that modifications at the cyclohexyl position significantly enhanced anticancer activity. The synthesized compound was tested against multiple cancer cell lines, showing IC50 values lower than those of existing chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of E. coli. The results indicated that certain modifications led to improved efficacy compared to standard antibiotics. This study highlights the potential of this class of compounds in addressing antibiotic resistance.

Comparison with Similar Compounds

Table 1: Structural Variations and Their Implications

Compound ID Substituent on Thiazolidinone Core Structure Key Substituent Biological Activity/Notes Evidence ID
Compound A 3-Cyclohexyl Pyrido[1,2-a]pyrimidine 4-Ethylpiperazine Unspecified (likely kinase/GPCR modulation) 6, 10, 20
Compound B () 3-Cyclohexyl Pyrido[1,2-a]pyrimidine 2-(2-Hydroxyethyl)amino Higher polarity; potential solubility limitations 1
Compound C () 3-Ethyl Pyrido[1,2-a]pyrimidine 4-(2-Hydroxyethyl)piperazine Reduced steric bulk; altered receptor binding 6
Compound D () 3-(1-Phenylethyl) Pyrido[1,2-a]pyrimidine 4-Ethylpiperazine Increased aromatic interactions; possible CYP450 inhibition 10
Compound E () 2-Fluorobenzylidene Thiazolidinone-linked Benzoic acid Potent human GPR35 agonist (EC₅₀ ≈ 10 nM) 3, 8
Compound F () 3-Cyclohexyl Pyrido[1,2-a]pyrimidine 2-Methylamino Lower basicity; reduced solubility 18

Impact of Thiazolidinone Substituents

  • Cyclohexyl vs. Phenylethyl (Compound D): Introduces aromaticity for π-π stacking but increases metabolic susceptibility via CYP450 oxidation .
  • Fluorobenzylidene (Compound E): Demonstrates species-specific GPR35 agonism (100-fold selectivity for human vs. mouse), highlighting substituent-dependent receptor interactions .

Role of the Piperazine Substituent

  • 4-Ethylpiperazine (Compound A): Increases solubility (pKa ≈ 8.5–9.0) due to protonatable nitrogen atoms. May enhance blood-brain barrier penetration compared to hydroxyethyl (Compound B) or methylamino (Compound F) groups .
  • 4-Benzylpiperazine (): Observed in analogs, this group may improve target affinity but raises toxicity concerns due to metabolic N-dealkylation .

Table 2: Activity Profiles of Select Analogs

Compound ID Target/Activity Potency/IC₅₀ Notes Evidence ID
A Undisclosed (predicted kinase) N/A Structural similarity to kinase inhibitors 6, 20
E GPR35 (human) EC₅₀ ≈ 10 nM Inactive at rodent orthologues 3, 8
C Undisclosed N/A Improved solubility vs. A 6
D Undisclosed N/A High lipophilicity (logP ≈ 4.5) 10
  • GPR35 Agonists : Compound E’s fluorobenzylidene group is critical for human receptor binding, whereas Compound A’s cyclohexyl group may favor alternative targets (e.g., tyrosine kinases) .
  • Anti-Inflammatory Analogs (): Pyrazolo-pyrimidine derivatives with thiazolidinone moieties show IC₅₀ ≈ 1–5 µM against COX-2, suggesting the pyrido-pyrimidine core in Compound A could be similarly optimized .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by testing solvents (e.g., dimethyl sulfoxide or acetonitrile) and catalysts (Lewis acids/bases) under controlled temperature and inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify the final product using high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., thioxo, carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with computational simulations (e.g., DFT) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Conduct dose-response assays in cell lines (e.g., cancer, microbial) to determine IC₅₀ values. Use fluorescence-based assays to assess enzyme inhibition (e.g., kinases, proteases). Include positive controls and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Compare assay conditions (e.g., pH, temperature, cell type) across studies. Use structural analogs (Table 1) to isolate functional group contributions. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) .

Table 1: Structural Analogs and Key Features

Compound ClassFunctional GroupsBiological Activity Variance
Thiazolidinone derivativesCyclohexyl, ethylpiperazineHigher kinase inhibition vs. analogs with benzyl groups
Pyrido-pyrimidinonesVaried substituents at C2 and C3Antimicrobial activity linked to thioxo group

Q. What advanced techniques elucidate the pharmacodynamic interactions of this compound?

  • Methodological Answer : Perform competitive binding assays with radiolabeled ligands to identify target receptors. Use molecular docking simulations (e.g., AutoDock Vina) to map binding pockets. Validate with mutagenesis studies to pinpoint critical amino acid residues .

Q. How can pharmacokinetic properties be systematically investigated in vivo?

  • Methodological Answer : Administer the compound in rodent models and collect plasma/tissue samples at timed intervals. Quantify concentrations via LC-MS/MS. Calculate parameters (e.g., half-life, bioavailability) using non-compartmental analysis. Assess metabolite formation using HRMS .

Q. What strategies differentiate this compound’s mechanism of action from structural analogs?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to compare gene expression changes induced by the compound vs. analogs. Use thermal shift assays to evaluate target stabilization. Pair with CRISPR-Cas9 knockout screens to identify pathway dependencies .

Key Notes for Experimental Design

  • Contradiction Analysis : When discrepancies arise in biological data, systematically vary experimental parameters (e.g., cell density, serum concentration) and include internal standards.
  • Synthetic Reproducibility : Document catalyst lot numbers and solvent purity, as trace impurities can alter reaction outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.